molecular formula C10H14N2O6 B15287848 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B15287848
M. Wt: 258.23 g/mol
InChI Key: SXUXMRMBWZCMEN-DYZKPSFTSA-N
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Description

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine nucleosides These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and ribose or deoxyribose sugars.

    Glycosylation Reaction: The key step involves the glycosylation reaction, where the pyrimidine base is attached to the sugar moiety. This reaction is often catalyzed by Lewis acids or other suitable catalysts.

    Protection and Deprotection: Protective groups are used to protect sensitive functional groups during the synthesis. After the glycosylation, these protective groups are removed under specific conditions to yield the desired compound.

    Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases or catalysts.

Major Products

Scientific Research Applications

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in nucleic acid research and studies involving DNA and RNA.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other biochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Uridine: Another pyrimidine nucleoside with similar structural features.

    Thymidine: A nucleoside with a thymine base instead of a pyrimidine base.

    Cytidine: Contains a cytosine base and is structurally similar.

Uniqueness

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxy group and specific stereochemistry differentiate it from other nucleosides, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7+,8?,9-/m1/s1

InChI Key

SXUXMRMBWZCMEN-DYZKPSFTSA-N

Isomeric SMILES

COC1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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